Ethyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C16H19N3O3S and a molecular weight of 333.41.
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-22-16(21)19-15-18-13(11-23-15)10-14(20)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,20)(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLACEZPKUYIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate involves multiple steps, typically starting with the preparation of the thiazole ring followed by the introduction of the carbamate group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Ethyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, which are known for their diverse biological activities. Similar compounds include:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
Thiazole derivatives: These compounds exhibit a range of activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl (4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)carbamate is a synthetic compound with the molecular formula and a molecular weight of 333.41 g/mol. This compound has attracted attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article will discuss its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study involving a library of compounds based on ethyl N-(2-phenethyl) carbamate analogues demonstrated that certain derivatives could inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) with low micromolar IC50 values . This suggests its potential as a therapeutic agent against resistant bacterial strains.
Anticancer Activity
The compound is also being investigated for its anticancer properties. Thiazole derivatives, including this compound, have shown promise in various cancer models. For instance, studies have indicated that modifications to the thiazole ring can enhance cytotoxicity against cancer cells. The specific structural features of this compound may contribute to its ability to induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the thiazole ring and the phenethylamino group appears to be significant for its biological activity. Comparative studies with similar thiazole derivatives have highlighted that variations in substituents can lead to different biological outcomes, indicating that fine-tuning these elements could enhance therapeutic effectiveness .
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the thiazole ring, followed by the introduction of the carbamate group. Specific reaction conditions can vary based on desired purity and yield.
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : Introducing oxygen atoms into the compound.
- Reduction : Removing oxygen or adding hydrogen atoms.
- Substitution : Replacing one functional group with another.
These reactions can be facilitated using common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Case Study 1: Antimicrobial Screening
In a notable study, a library of 45 analogues derived from ethyl N-(2-phenethyl) carbamate was screened for antimicrobial activity. One potent analogue demonstrated significant inhibition against MRSA biofilms, showcasing the compound's potential in clinical applications against resistant bacterial infections .
Case Study 2: Anticancer Efficacy
Another research effort focused on evaluating thiazole derivatives for their anticancer properties. The study found that modifications to the thiazole structure enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be further developed as an anticancer agent through structural optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
